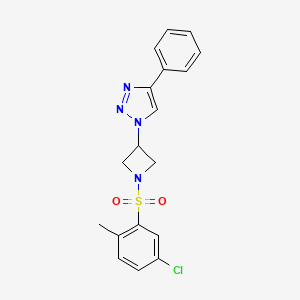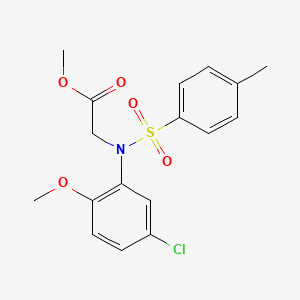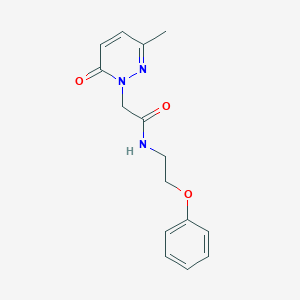
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide, also known as MOPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MOPA belongs to the pyridazine family of compounds and has been shown to have promising properties as a research tool.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide' involves the reaction of 3-methyl-6-oxopyridazine-1(6H)-carboxylic acid with 2-phenoxyethylamine to form the corresponding amide. The carboxylic acid is first protected as a methyl ester, which is then converted to the acid chloride. The acid chloride is then reacted with 2-phenoxyethylamine to form the amide. The methyl ester protecting group is then removed to yield the final product.
Starting Materials
3-methyl-6-oxopyridazine-1(6H)-carboxylic acid, 2-phenoxyethylamine, Methyl chloroformate, Triethylamine, Methanol, Chloroform
Reaction
Step 1: Protection of carboxylic acid as methyl ester using methanol and HCl, Step 2: Conversion of methyl ester to acid chloride using thionyl chloride, Step 3: Reaction of acid chloride with 2-phenoxyethylamine in the presence of triethylamine to form the amide, Step 4: Removal of methyl ester protecting group using sodium hydroxide in methanol, Step 5: Purification of the final product using chloroform
Mechanism Of Action
The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter GABA in the brain. This results in a decrease in neuronal activity and a reduction in anxiety and sedation.
Biochemical And Physiological Effects
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the binding affinity of GABA to the GABA-A receptor, leading to an increase in the inhibitory neurotransmitter GABA in the brain. This results in a decrease in neuronal activity and a reduction in anxiety and sedation. 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has also been shown to have anticonvulsant effects in animal models, making it a potential candidate for the development of new drugs for the treatment of epilepsy.
Advantages And Limitations For Lab Experiments
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has several advantages as a research tool. It has a high affinity for the GABA-A receptor, making it a potent modulator of neuronal activity. It has also been shown to have anxiolytic and sedative effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and sleep disorders. However, there are also some limitations to the use of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.
Future Directions
There are several future directions for the study of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide. One area of research is the development of new drugs based on the structure of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide for the treatment of anxiety and sleep disorders. Another area of research is the study of the mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide and its effects on neuronal activity. This could lead to a better understanding of the role of the GABA-A receptor in the regulation of neuronal activity and the development of new drugs for the treatment of neurological disorders. Finally, there is also the potential for the development of new synthetic methods for the production of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide and related compounds.
Scientific Research Applications
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the GABA-A receptor, which is involved in the regulation of neuronal activity. 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide has also been shown to have anxiolytic and sedative effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and sleep disorders.
properties
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-12-7-8-15(20)18(17-12)11-14(19)16-9-10-21-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTDWDFKCNWCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2564151.png)
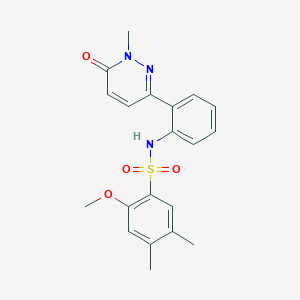
![N,N-diethyl-3-[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2564155.png)
![N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2564156.png)
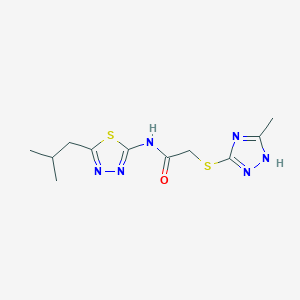
![1-(6-cyclopropylpyridazin-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2564159.png)
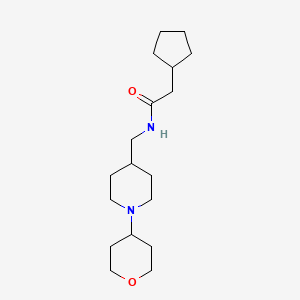
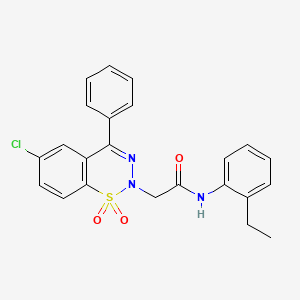
![(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2564164.png)
![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine](/img/structure/B2564165.png)
![4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2564167.png)

